

Quinazoline-8-carbaldehyde chemical properties and structure

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Compound of Interest

Compound Name: Quinazoline-8-carbaldehyde

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An In-Depth Technical Guide to **Quinazoline-8-carbaldehyde**: Properties, Synthesis, and Applications

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.^{[1][2]} This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is present in over 200 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological activities.^{[1][3]} Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^{[4][5]}

Among the vast library of quinazoline derivatives, **Quinazoline-8-carbaldehyde** emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group at the 8-position of the quinazoline core, provides a versatile handle for constructing more complex molecules. The strategic placement of the aldehyde on the benzene ring, rather than the pyrimidine ring, influences its electronic properties and reactivity, making it a sought-after building block in targeted drug discovery and the development of advanced organic materials.

This technical guide offers a comprehensive overview of **Quinazoline-8-carbaldehyde** for researchers, chemists, and professionals in drug development. It delves into its core chemical

properties, outlines a practical synthetic approach, explores its reactivity, and highlights its key applications, providing a foundational understanding of this important molecule.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

Quinazoline-8-carbaldehyde consists of a planar quinazoline ring system with a formyl (aldehyde) group substituted at the C8 position. This substitution is on the carbocyclic (benzene) portion of the fused heterocycle.

- IUPAC Name: **Quinazoline-8-carbaldehyde**
- CAS Number: 1823899-37-1
- Molecular Formula: C₉H₆N₂O[6]
- Canonical SMILES: C1=CC=C2C(=C1C=O)N=CN=C2

Physicochemical Properties

The key physicochemical properties of **Quinazoline-8-carbaldehyde** are summarized below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	158.16 g/mol	
Appearance	Crystalline compound / Light yellow solid	[3]
Melting Point	190-195 °C	
Solubility	Limited solubility in common organic solvents.	
Storage Conditions	Light-sensitive, store at 2-8 °C in amber glassware.	

Spectroscopic Profile (Predicted)

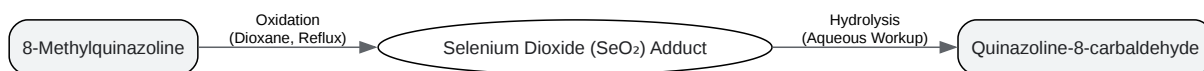
While specific, published experimental spectra for **Quinazoline-8-carbaldehyde** are not readily available, a predicted spectroscopic profile can be derived from its structure and data from analogous compounds like quinoline-8-carbaldehyde and other quinazoline derivatives.^{[7][8]}

- ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The aldehyde proton (–CHO) would appear as a sharp singlet at a significantly downfield shift, typically between 9.8 and 10.5 ppm. The protons on the quinazoline core would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) characteristic of a substituted aromatic system.
- ¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon, expected around 190-195 ppm. Aromatic carbons would resonate in the 120-155 ppm range.
- Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹ and C-H stretching for the aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 158.16. Common fragmentation patterns would involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Part 2: Synthesis and Reactivity

Synthetic Strategy: Oxidation of 8-Methylquinazoline

A prevalent and logical method for the synthesis of aromatic aldehydes is the selective oxidation of the corresponding methyl-substituted precursor. This approach is efficient and avoids the harsh conditions sometimes required for direct formylation of an aromatic ring. The proposed synthesis of **Quinazoline-8-carbaldehyde** is via the oxidation of 8-methylquinazoline, a transformation for which selenium dioxide (SeO₂) is a classic and effective reagent.



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Caption: Proposed synthetic workflow for **Quinazoline-8-carbaldehyde**.

Experimental Protocol: Synthesis of Quinazoline-8-carbaldehyde

The following is a representative protocol based on established selenium dioxide oxidation procedures for methyl-substituted heterocycles.

Objective: To synthesize **Quinazoline-8-carbaldehyde** from 8-methylquinazoline.

Reagents & Materials:

- 8-Methylquinazoline
- Selenium Dioxide (SeO₂)
- 1,4-Dioxane (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Standard laboratory glassware and reflux apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinazoline (1 equivalent) and anhydrous 1,4-dioxane. Stir until the

starting material is fully dissolved.

- Rationale: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for SeO_2 oxidation, and its ability to dissolve both the organic substrate and the oxidant to some extent.
- Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise.
 - Rationale: A slight excess of the oxidant ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.
- Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Rationale: The high temperature is necessary to overcome the activation energy for the benzylic C-H bond oxidation. TLC monitoring prevents over-reaction and determines the point of maximum product formation.
- Workup and Extraction: After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter pad with DCM.
 - Rationale: Filtration removes insoluble inorganic byproducts.
- Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with water and saturated aqueous NaHCO_3 solution to remove any acidic impurities.
 - Rationale: The aqueous washes remove any remaining water-soluble impurities and neutralize trace acids.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Rationale: Removal of residual water is crucial before final purification.

- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **Quinazoline-8-carbaldehyde**.
 - Rationale: Chromatography separates the desired product from unreacted starting material and any organic side products, yielding the final compound in high purity.

Chemical Reactivity

The reactivity of **Quinazoline-8-carbaldehyde** is dominated by the aldehyde functional group and influenced by the electronic nature of the quinazoline core.

- Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile and can undergo a wide array of transformations. These include:
 - Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-(aminomethyl)quinazolines.
 - Condensation Reactions: Forms Schiff bases (imines) with primary amines, hydrazones with hydrazine derivatives, and oximes with hydroxylamine. These reactions are fundamental for elaborating the structure in drug discovery.^{[5][9]}
 - Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon chain at the 8-position.
 - Oxidation/Reduction: Can be easily oxidized to quinazoline-8-carboxylic acid using agents like potassium permanganate or reduced to 8-(hydroxymethyl)quinazoline with sodium borohydride.
- Reactivity of the Quinazoline Core: The quinazoline ring itself is relatively stable. Electrophilic substitution on the benzene ring is directed by the two nitrogen atoms and the aldehyde. The C8 position is generally one of the most reactive sites toward electrophiles in the parent quinazoline system.^{[3][10]} The presence of the deactivating aldehyde group at this position would make further electrophilic substitution on the benzene ring less favorable. Nucleophilic attack is favored at the C4 and C2 positions of the pyrimidine ring.^[3]

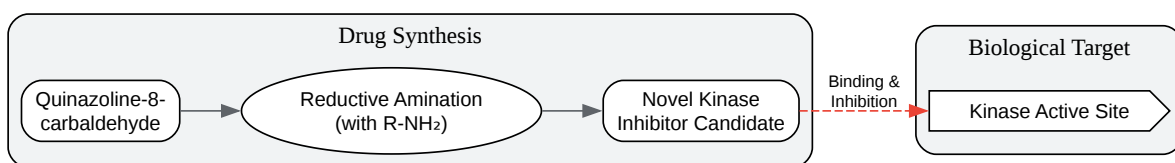
Part 3: Applications in Research and Development

Quinazoline-8-carbaldehyde serves as a high-value intermediate, primarily in the fields of medicinal chemistry and materials science.

Keystone Intermediate in Medicinal Chemistry

The quinazoline framework is central to many targeted therapies, especially kinase inhibitors used in oncology.[11][12] **Quinazoline-8-carbaldehyde** is an ideal starting point for creating libraries of novel drug candidates.

- **Synthesis of Kinase Inhibitors:** The aldehyde group can be used to install pharmacophores that form crucial hydrogen bonds or covalent interactions within the active site of a target enzyme, such as a protein kinase. For example, it can be converted into an amine, alcohol, or other functional group designed to interact with specific amino acid residues.
- **Scaffold for Bioactive Molecules:** Beyond cancer, quinazoline derivatives are explored for a multitude of diseases.[1][4] The aldehyde at C8 allows for the systematic modification of the molecule to optimize its activity, selectivity, and pharmacokinetic properties (ADME).



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Caption: Role of **Quinazoline-8-carbaldehyde** in kinase inhibitor synthesis.

Building Block for Organic Electronics

In materials science, electron-deficient heterocyclic compounds are valuable for creating n-type organic semiconductors.

- **Electron-Transport Materials:** Derivatives of **Quinazoline-8-carbaldehyde** have been investigated for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of both the quinazoline core and the aldehyde group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The rigid, planar structure of the quinazoline scaffold promotes molecular packing and enhances charge mobility in the solid state.

Part 4: Handling, Storage, and Safety

- **Safety:** **Quinazoline-8-carbaldehyde** is a chemical irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Work should be conducted in a well-ventilated fume hood.
- **Storage:** The compound is noted to be light-sensitive. To prevent degradation, it should be stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8 °C).

Conclusion

Quinazoline-8-carbaldehyde is more than just another chemical reagent; it is a strategic building block that bridges fundamental organic synthesis with applied science. Its combination of a privileged heterocyclic core and a reactive aldehyde handle makes it an enabling tool for innovation. For medicinal chemists, it offers a reliable platform for developing next-generation targeted therapeutics. For materials scientists, it provides a rigid, electron-deficient scaffold for creating novel organic electronic materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher aiming to leverage the vast potential of the quinazoline chemical space.

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